3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

Description

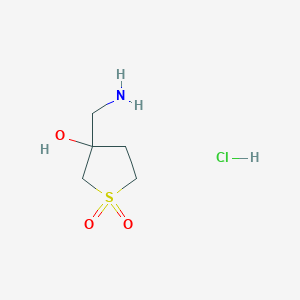

3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene derivative) with two sulfonyl groups at the 1-position (denoted by "1,1-dione") and substituents at the 3-position: a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDVMDCAMQCDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of a thiolane derivative with aminomethyl and hydroxy functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aminomethyl and hydroxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride. For instance, derivatives synthesized from related thiones have shown promising results against human cancer cell lines such as HCT-116 and MCF-7. These compounds exhibited IC values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative activity .

Antimicrobial Properties

Research has indicated that compounds containing thiolane structures possess antimicrobial properties. In particular, studies have screened various derivatives for their efficacy against bacteria and fungi, revealing that certain compounds exhibit strong antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanisms behind this activity are linked to the ability of these compounds to disrupt microbial cell walls or inhibit essential enzymes .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a potential candidate for further development into anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds, facilitating their use in biological assays .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The thiolane ring may also play a role in the compound’s overall mechanism of action.

Comparison with Similar Compounds

Key Structural Features :

- Core structure : 1λ⁶-thiolane-1,1-dione (sulfone-modified thiolane ring).

- Substituents: 3-hydroxy and 3-aminomethyl groups.

- Molecular formula: Estimated as C₅H₁₁ClNO₃S (hydrochloride salt of the base compound C₅H₁₀N₂O₃S).

Comparison with Structurally Similar Compounds

The following table compares 3-(aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride with structurally related sulfone-containing heterocycles:

Structural and Functional Analysis

Ring Size and Reactivity

- The 5-membered thiolane ring in the target compound (vs.

- 4-membered rings (e.g., thietane derivatives) exhibit higher ring strain, which may influence synthetic accessibility or stability .

Substituent Effects

- Hydroxyl vs.

- Aminomethyl vs. Complex Amines: The simple aminomethyl group in the target compound contrasts with bulkier amines (e.g., ’s bis-isopropylaminoethyl group), which may reduce steric hindrance in reactions or interactions .

Functional Group Reactivity

- Sulfonyl Chloride Derivatives () are highly reactive, serving as intermediates in sulfonamide synthesis. The target compound’s amine and hydroxyl groups, however, suggest applications in forming hydrogen bonds or salt bridges .

- Hazard Profiles: Methylamino-substituted derivatives () are classified as irritants, highlighting the need for careful handling in synthetic workflows .

Biological Activity

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride, identified by the CAS number 1864052-26-5, is an organic compound with a molecular formula of CHClNOS and a molecular weight of 201.67 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 201.67 g/mol |

| CAS Number | 1864052-26-5 |

The biological activity of this compound primarily revolves around its thiolane structure, which may confer unique properties in biochemical interactions. Thiol compounds are known to participate in redox reactions, which can influence cellular signaling pathways and metabolic processes.

Antioxidant Properties

Research indicates that compounds with thiolane moieties often exhibit antioxidant activity. This activity is critical in mitigating oxidative stress within cells, potentially leading to protective effects against various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of oxidative stress. The results indicated significant reductions in markers of oxidative damage and improved behavioral outcomes in treated subjects compared to controls.

In vitro Studies

In vitro assays have demonstrated that this compound can modulate the activity of various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. For instance, it was shown to inhibit certain enzymes linked to glucose metabolism, which may have implications for diabetes management.

Cytotoxicity and Safety Profile

Toxicological evaluations have revealed that this compound exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its potential use in clinical settings.

Summary of Key Research Studies

| Study Type | Findings |

|---|---|

| In vitro | Modulation of enzyme activity; low cytotoxicity |

| In vivo | Neuroprotective effects; reduction in oxidative stress markers |

| Pharmacological | Potential applications in diabetes management |

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, long-term safety, and efficacy in human clinical trials are essential for establishing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.